1-(2-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid
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Description
1-(2-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C18H17N3O5 and its molecular weight is 355.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.11682065 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Applications
Studies have demonstrated the synthesis and potential pharmacological applications of compounds related to the specified chemical. For instance, the synthesis of various naphtho[2,1-b]furo-pyrazolyl derivatives and their evaluation for antimicrobial, anthelmintic, anti-inflammatory, analgesic, and diuretic activities highlight the broad potential of furan and pyrazole-containing compounds in medicinal chemistry (Mahadevan & Vaidya, 2003).
Antimicrobial Evaluation
A novel synthesis approach has led to the creation of bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, and other derivatives with potential antimicrobial properties. This research underscores the utility of furan and pyrazole moieties in developing new antimicrobial agents (Altalbawy, 2013).
Combinatorial Chemistry Applications
The generation of a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines and furo[2,3-b]pyridines, via Combes-type reaction, showcases the compound's relevance in combinatorial chemistry and drug discovery. These libraries are essential for finding new therapeutic molecules (Volochnyuk et al., 2010).
Analytical and Spectral Studies
Research focusing on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, including their antimicrobial activities, illustrates the importance of structural analysis and functional characterization in developing new chemical entities with potential applications in materials science and bioactive compound development (Patel, 2020).
Novel Synthesis Methods
An efficient stereoselective synthesis of hydroxypipecolic acid from glutamic acid, involving furylation steps, suggests the utility of such synthetic methods in creating bioactive molecules or intermediates for further chemical transformations (Liu, Peng, & Huang, 2008).
Properties
IUPAC Name |
1-(furan-2-carbonyl)-4-[3-(furan-2-yl)pyrazol-1-yl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c22-16(15-4-2-12-26-15)20-9-6-18(7-10-20,17(23)24)21-8-5-13(19-21)14-3-1-11-25-14/h1-5,8,11-12H,6-7,9-10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOLREVCPMQEMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=CC(=N2)C3=CC=CO3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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